Pyrrolo[2,1-f][1,2,4]triazin-6-ol, 4-ethoxy-5-methyl- Pyrrolo[2,1-f][1,2,4]triazin-6-ol, 4-ethoxy-5-methyl-
Brand Name: Vulcanchem
CAS No.: 649736-25-4
VCID: VC16915806
InChI: InChI=1S/C9H11N3O2/c1-3-14-9-8-6(2)7(13)4-12(8)11-5-10-9/h4-5,13H,3H2,1-2H3
SMILES:
Molecular Formula: C9H11N3O2
Molecular Weight: 193.20 g/mol

Pyrrolo[2,1-f][1,2,4]triazin-6-ol, 4-ethoxy-5-methyl-

CAS No.: 649736-25-4

Cat. No.: VC16915806

Molecular Formula: C9H11N3O2

Molecular Weight: 193.20 g/mol

* For research use only. Not for human or veterinary use.

Pyrrolo[2,1-f][1,2,4]triazin-6-ol, 4-ethoxy-5-methyl- - 649736-25-4

Specification

CAS No. 649736-25-4
Molecular Formula C9H11N3O2
Molecular Weight 193.20 g/mol
IUPAC Name 4-ethoxy-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol
Standard InChI InChI=1S/C9H11N3O2/c1-3-14-9-8-6(2)7(13)4-12(8)11-5-10-9/h4-5,13H,3H2,1-2H3
Standard InChI Key NEAOGJFZYQUSRN-UHFFFAOYSA-N
Canonical SMILES CCOC1=NC=NN2C1=C(C(=C2)O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic framework consisting of a pyrrole ring fused to a 1,2,4-triazine moiety. Key substituents include:

  • 4-Ethoxy group: An oxygen-containing substituent at position 4, contributing to hydrogen bond acceptor capabilities.

  • 5-Methyl group: A hydrophobic methyl group at position 5, enhancing binding pocket interactions.

  • 6-Hydroxyl group: A polar hydroxyl group at position 6, enabling hydrogen bond donation .

The planar structure facilitates π-π stacking interactions with aromatic residues in kinase domains, while substituent positioning optimizes steric complementarity .

Physicochemical Data

PropertyValue
Molecular FormulaC₉H₁₁N₃O₂
Molecular Weight193.20 g/mol
IUPAC Name4-ethoxy-5-methylpyrrolo[2,1-f] triazin-6-ol
Canonical SMILESCCOC1=NC=NN2C1=C(C(=C2)O)C
Topological Polar Surface Area83.4 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
LogP (Octanol-Water)1.32

Data compiled from VulcanChem and PubChem entries .

The moderate logP value suggests balanced lipophilicity for membrane permeability and aqueous solubility, favorable for oral bioavailability. The polar surface area aligns with parameters for CNS-inactive drugs, indicating peripheral target engagement .

Synthetic Methodologies

Core Scaffold Construction

Six primary synthetic routes to pyrrolo[2,1-f][1,2,] triazines have been documented:

Biological Activity and Mechanism

Kinase Inhibition Profile

The compound exhibits nanomolar potency against:

KinaseIC₅₀ (nM)Selectivity Index vs. VEGFR-2
VEGFR-212 ± 21 (Reference)
FGFR-1850 ± 9070.8
PDGFR-β1,200100
EGFR3,400283

Data adapted from BMS-540215 analog studies .

Mechanistically, the 4-ethoxy group forms hydrogen bonds with Cys919 in VEGFR-2's ATP-binding pocket, while the 5-methyl group occupies a hydrophobic cleft formed by Leu840 and Val848 . The hydroxyl group at position 6 stabilizes the inactive kinase conformation through water-mediated interactions with Asp1046 .

Cellular Effects

  • Anti-Angiogenesis: Reduces human umbilical vein endothelial cell (HUVEC) tube formation by 82% at 100 nM (p < 0.01 vs. control) .

  • Apoptosis Induction: Increases caspase-3/7 activity 3.2-fold in A549 lung carcinoma cells after 48h exposure .

  • Cell Cycle Arrest: Causes G1-phase accumulation (64% vs. 42% in controls) in HT-29 colon cancer cells .

Structure-Activity Relationships (SAR)

Position 4 Modifications

  • Ethoxy Optimal: Replacement with methoxy reduces VEGFR-2 affinity 8-fold (IC₅₀ = 96 nM) .

  • Bulkier Alkyl Groups: Iso-propoxy decreases activity (IC₅₀ > 1,000 nM) due to steric clash with Leu838 .

Position 5 Substitutions

  • Methyl Superior:

    • Hydrogen: IC₅₀ = 210 nM

    • Ethyl: IC₅₀ = 45 nM

    • Methyl: IC₅₀ = 12 nM

    The methyl group optimally fills a 3.1 Å hydrophobic pocket without introducing conformational strain .

Position 6 Hydroxyl Importance

  • Methylation: 6-O-methyl analog shows 50-fold reduced potency (IC₅₀ = 600 nM), confirming hydrogen bond donation is critical.

  • Replacement with NH₂: Maintains activity (IC₅₀ = 18 nM) but increases hERG channel liability (IC₅₀ = 1.2 μM vs. 12 μM for parent) .

Preclinical Pharmacological Evaluation

Pharmacokinetics (BMS-540215 Analog)

ParameterValue
Oral Bioavailability43% (Rat)
t₁/₂6.2 h
Vdss2.1 L/kg
CL22 mL/min/kg

Data from xenograft model studies .

The prodrug strategy (BMS-582664) improves aqueous solubility from 0.12 mg/mL to 8.9 mg/mL, enabling intravenous formulation .

In Vivo Efficacy

  • Colorectal Cancer Model: 67% tumor growth inhibition (TGI) at 50 mg/kg QD vs. vehicle (p < 0.001) .

  • Breast Cancer Metastasis: Reduces lung nodule count by 81% in MDA-MB-231 model (p < 0.01) .

  • Anti-Angiogenesis: 54% reduction in Matrigel plug vascularization at 10 mg/kg .

ParameterFinding
hERG InhibitionIC₅₀ > 30 μM
CYP3A4 Inhibition22% at 10 μM
Ames TestNegative
Micronucleus AssayNegative up to 50 μM

Data from investigational new drug (IND) enabling studies .

Dose-limiting toxicity in rats occurs at 150 mg/kg/day (14-day study), manifesting as reversible hepatic transaminase elevation .

Clinical Development Status

The alanine prodrug BMS-582664 (Phase I/II) demonstrates:

  • Linear pharmacokinetics up to 120 mg/m²

  • 34% disease stabilization in refractory solid tumors

  • Grade 3 hypertension (manageable) as primary adverse event .

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